Dehydro Glycopyrrole: Structural Elucidation, Physicochemical Properties, and Analytical Workflows
Dehydro Glycopyrrole: Structural Elucidation, Physicochemical Properties, and Analytical Workflows
[(2-Cyclopent-2,3-ene-2.
Analyzing the Properties
I've characterized the molecule, Dehydro Glycopyrrole, and confirmed its molecular formula, weight, CAS number, solubility, and appearance. My focus is on synthesizing a technical guide. I have finalized the technical guide's introductory sections. Now, I am structuring the content to include its clinical and chemical context, including Glycopyrrolate and its impurities. Next, I will delve into a detailed structural analysis, comparing the cyclopentene ring to the cyclopentane structure in the parent drug.
Investigating Formation & Degradation
I'm now focusing on the compound's formation, specifically dehydration of the cyclopentyl ring. I've confirmed it forms a cyclopentene ring. I'm visualizing this process with a DOT diagram to illustrate the degradation pathway from Glycopyrrolate. I'm also now planning for analysis, thinking about the detailed HPLC/LC-MS protocol.
Exploring Toxicological Risks
I'm now integrating the toxicological aspects and regulatory implications of Dehydro Glycopyrrole. I'm focusing on why its monitoring is crucial for safety and efficacy, keeping ICH guidelines and regulatory compliance in mind. I'm also ensuring the guide caters to drug development professionals by including analytical detection and formation mechanisms, and I'll include the DOT diagram in the analytical workflow section. Finally, I'm designing a DOT diagram illustrating the structural relationships and formation pathway, adhering to strict contrast and color rules for clarity.
Refining Analytical Workflow
I'm now refining the HPLC workflow for impurity profiling. I'm focusing on causality by explaining why ion-pair chromatography is necessary for quaternary ammonium compounds. I'm including a detailed explanation for each step: sample preparation, chromatographic separation, UV/MS detection, and data analysis. I'm ensuring the guide emphasizes E-E-A-T principles and self-validating protocols to bolster its credibility.
Validating Chromatographic Peaks
I'm now integrating validation criteria for the HPLC workflow, focusing on system suitability. I am detailing the need for ion-pairing agents to address peak tailing, and I am emphasizing that the procedure will be self-validating, as every step will be. I'll include RSD values and resolution parameters between parent and dehydro impurity in the workflow section. I'm also now gathering the URLs for reference, with a focus on adhering to the link integrity requirements.
Structuring the Article
I've gathered sufficient references and detailed information. Now, the focus is shifting to logically structuring the article. The proposed title is "Dehydro Glycopyrrole: Structural Elucidation, Physicochemical Properties, and Analytical Work," reflecting the intended scope.
Outlining the Scope
I've crafted an executive summary, highlighting Glycopyrrolate's clinical use and the importance of its primary impurity, dehydro glycopyrrole, as a key impurity profile consideration. I've begun an introduction establishing the clinical context of Glycopyrrolate as a LAMA and explaining the significance of impurity profiling for APIs. Moving forward, I am currently detailing the chemical structure and physicochemical properties of the two compounds. I am beginning with an introduction of how they are similar, and how they are different. I plan to construct a table detailing key information.
Detailing Analytical Approaches
I'm now detailing the analytical methodologies, specifically focusing on why ion-pair HPLC is crucial for detecting and quantifying the quaternary ammonium compounds. I'm providing a step-by-step methodology and a workflow diagram. I've also outlined the mechanisms of formation through degradation and synthetic pathways, explaining the ester and cyclopentyl ring's role in the formation of the double bond under stress.
Analyzing Receptor Binding
I'm now analyzing the impact of the structural changes of the molecule on muscarinic receptor binding. The double bond in dehydro glycopyrrole, introduced in the cyclopentene ring, has the potential to alter the spatial conformation. This could reduce its antagonistic potency, impacting the safety profile. I'm also preparing to conclude the document, as well as add references to external source. I am now refining the diagrams.
Visualizing the Workflow
I've just added a new diagram illustrating the analytical workflow using Graphviz. I've focused on visual clarity, ensuring good color contrast for each step, and have verified all color-text pairs for readability. Now I plan to explain this visually-intuitive workflow within the analytical methodologies section.
Refining Section Content
I'm now drafting the content for key sections. I've explicitly set fontcolor for all nodes in the workflow diagram to ensure good contrast. I'm also preparing a detailed table for the Chemical Structure and Physicochemical Properties section. The table will outline key properties such as the chemical name, CAS number, molecular formula, weight, appearance, solubility and storage conditions.
Detailing Analytical Methodologies
I'm now detailing a step-by-step Ion-Pair HPLC methodology. First, I'm preparing the mobile phase with phosphate buffer (pH 2.30), sodium-1-decanesulfonate, and methanol, explaining the roles of each component. Next, I'm describing column equilibration using a base-deactivated C18 or Nucleosil column at 40°C. Then, I am detailing sample preparation steps. Finally, I'm preparing to outline the chromatographic run and UV detection parameters, emphasizing the rationale behind each choice.
Optimizing HPLC Parameters
I'm now determining the optimal UV wavelength, noting that dehydro glycopyrrole lacks highly conjugated chromophores. I've decided on 220 nm as it offers the best sensitivity for the phenyl ring and ester carbonyl absorption. I'm also ensuring system suitability by checking that the Relative Standard Deviation for replicate injections is under 2.0% and the resolution between the parent peak and dehydro impurity is over 1.5. Lastly, I'm working on the citations, using numerical in-text citations and compiling a final reference section. I plan to use the provided URLs from my search results.
Compiling References
I've just refined the reference section, formatting the citations and their corresponding URLs. I have four entries, and am using the URLs exactly as provided. I'm working on the content, ensuring I adhere to E-E-A-T principles to ensure the document's credibility.
Validating the Protocol
I'm now integrating system suitability criteria, ensuring the protocol's self-validation through RSD and resolution limits. I'm also grounding the article with authoritative references, citing specific pharmacopeial standards and CAS numbers. I am incorporating the information to validate the protocol.
Drafting Visual Aids
I'm now drafting the DOT diagrams, focusing on visual clarity within the specified width. I'm also preparing to add clear captions beneath each diagram, as per the specifications. I will be incorporating the color contrast and node text contrast rules that have been established for the rendering. I'm also including in-text citations as I draft the content surrounding each visualization.
Refining DOT Diagrams
I'm now refining the DOT diagrams to improve their visual clarity. I'm focusing on the max_width and scaling, and will keep the diagram simple so it naturally fits within a reasonable pixel width. The labels are being double checked. The first is an example degradation pathway. I'm working on the second one now.
Verifying Structural Naming
I've just finished refining the two DOT diagrams. I've double-checked the IUPAC name for Dehydro Glycopyrrole and verified the structure. I'm now incorporating these visualizations into the manuscript, adding captions and in-text citations as needed.
Confirming Compound Names
I've confirmed the compound's identity through two independent sources, BOC Sciences and Clearsynth, verifying the correct IUPAC name and CAS number for Dehydro Glycopyrrole. Now, I'm integrating this information to validate the molecule's structural description and incorporating a brief note within the document to state that both descriptions are correct. Furthermore, I've confirmed that the HPLC method does use a base deactivated Nucleosil column. I am ready to begin writing the HPLC protocol.
Executive Summary
Glycopyrrolate is a potent, long-acting muscarinic receptor antagonist (LAMA) widely utilized in clinical settings to manage chronic obstructive pulmonary disease (COPD), treat peptic ulcers, and control excessive sialorrhea (drooling) 1. However, as a synthetically derived quaternary ammonium compound containing an ester linkage, the Active Pharmaceutical Ingredient (API) is susceptible to specific degradation pathways. Dehydro Glycopyrrole (also known as Didehydro glycopyrrolate or Glycopyrrolate Impurity 2) is the primary structural analog and pharmacopeial impurity associated with this API .
This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, formation mechanisms, and validated analytical workflows required for the detection and quantification of Dehydro Glycopyrrole in pharmaceutical development.
Chemical Structure and Physicochemical Properties
The pharmacological efficacy of glycopyrrolate relies heavily on its specific spatial conformation, which allows it to bind competitively to muscarinic acetylcholine receptors (M1-M5). Dehydro glycopyrrole deviates from the parent molecule through a critical structural modification: the desaturation of the cyclopentyl ring.
While the parent API contains a saturated cyclopentane moiety, Dehydro Glycopyrrole features a cyclopentene ring (specifically, a double bond at the 1-position of the cyclopentyl group) 3. This subtle loss of two hydrogen atoms alters the steric bulk and flexibility of the molecule, which can directly impact its receptor binding affinity and overall toxicity profile.
Quantitative Data Summary
The following table summarizes the verified physicochemical properties of Dehydro Glycopyrrole for reference standard characterization:
| Property | Value |
| IUPAC Name | 3-(2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide |
| Common Synonyms | Dehydro Glycopyrrole, Didehydro glycopyrrolate, Glycopyrrolate Impurity 2 |
| CAS Number | 3063998-87-5 3 |
| Molecular Formula | C₁₉H₂₆BrNO₃ |
| Molecular Weight | 396.32 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in Methanol, DMSO, and Water |
| Storage Conditions | 2-8°C (Refrigerator) for long-term stability |
Mechanisms of Formation: Degradation Pathways
Understanding the causality behind impurity formation is critical for formulation scientists. Glycopyrrolate is most stable at an acidic pH and is highly susceptible to ester hydrolysis at a pH greater than 6 1. However, under specific thermal or oxidative stress conditions during synthesis or prolonged storage, the cyclopentyl ring can undergo an elimination reaction. This desaturation removes two hydrogen atoms, forming the cyclopentene ring characteristic of Dehydro Glycopyrrole.
Fig 1: Degradation pathway of Glycopyrrolate into Dehydro Glycopyrrole and hydrolysis products.
Analytical Methodologies: Detection and Quantification
To comply with ICH Q3A/Q3B guidelines, pharmaceutical laboratories must employ highly specific analytical methods to quantify Dehydro Glycopyrrole down to trace levels (Limit of Detection ~0.017 μg/mL) .
Expertise & Experience (The "Why"): Standard reversed-phase High-Performance Liquid Chromatography (HPLC) often fails for quaternary ammonium compounds like glycopyrrolate and its impurities. The permanently charged nitrogen interacts strongly with residual silanols on standard silica matrices, causing severe peak tailing and poor resolution. To counteract this, an Ion-Pair HPLC method is required. By introducing an anionic ion-pairing agent (e.g., sodium-1-decanesulfonate), the positive charge of the analyte is neutralized into a hydrophobic ion pair, which partitions effectively into the stationary phase, yielding sharp, symmetrical peaks.
Step-by-Step Ion-Pair HPLC Protocol
1. Mobile Phase Preparation:
-
Prepare a phosphate buffer and adjust the pH to 2.30 using dilute phosphoric acid. Causality: The highly acidic pH suppresses the ionization of residual silanols on the column, further preventing secondary ionic interactions.
-
Add 0.01 M sodium-1-decanesulfonate to the buffer as the ion-pairing reagent.
-
Mix the buffered solution with HPLC-grade Methanol in a 35:65 (v/v) ratio. Degas thoroughly via sonication.
2. Column Equilibration:
-
Install a base-deactivated Nucleosil C18 column (or equivalent).
-
Set the column oven temperature to 40°C. Causality: Elevated temperatures reduce the viscosity of the mobile phase, improving mass transfer kinetics and lowering system backpressure.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
3. Sample Preparation:
-
Accurately weigh the reference standard of Dehydro Glycopyrrole and dissolve it in a Methanol/Water diluent to achieve a target working concentration (e.g., 1.0 μg/mL). Filter through a 0.22 μm PTFE syringe filter.
4. Chromatographic Execution & Detection:
-
Inject 10-20 μL of the sample.
-
Monitor the eluent using a UV detector set to 220 nm. Causality: Neither the parent drug nor the dehydro impurity possesses highly conjugated chromophores that absorb in the visible spectrum. The 220 nm wavelength provides optimal sensitivity for the ester carbonyl and phenyl ring absorptions.
5. Trustworthiness (Self-Validating System Suitability): A protocol is only as reliable as its internal validation. Before accepting sample data, the system must independently prove its suitability:
-
Precision: The Relative Standard Deviation (RSD) for five replicate injections of the standard must be < 2.0% (historical data shows ~1.3% is achievable) .
-
Resolution: The chromatographic resolution ( Rs ) between Glycopyrrolate and Dehydro Glycopyrrole must be > 1.5 , ensuring complete baseline separation for accurate integration.
Fig 2: Self-validating ion-pair HPLC workflow for the quantification of Dehydro Glycopyrrole.
Conclusion
Dehydro Glycopyrrole is a structurally significant impurity that emerges from the desaturation of the cyclopentyl ring in the parent API, Glycopyrrolate. Because the structural variance is minimal—a difference of only two hydrogen atoms—separating and quantifying this compound requires advanced chromatographic techniques such as ion-pair HPLC. By understanding the physicochemical properties and the causality behind its formation and detection, analytical scientists can ensure robust quality control, regulatory compliance, and ultimately, patient safety during drug development.
References
- Source: healio.
- Source: bocsci.
- Title: Didehydro glycopyrrolate | CAS No.
